1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
CAS No.: 1099112-80-7
Cat. No.: VC2624542
Molecular Formula: C13H16FNO4S
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1099112-80-7 |
|---|---|
| Molecular Formula | C13H16FNO4S |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H16FNO4S/c14-12-3-1-10(2-4-12)9-20(18,19)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17) |
| Standard InChI Key | HFOIOMSKHOFDDL-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=C(C=C2)F |
| Canonical SMILES | C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=C(C=C2)F |
Introduction
1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a synthetic organic compound with the CAS number 1099112-80-7. Its molecular formula is C13H16FNO4S, and it has a molecular weight of approximately 301.33 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which combines a piperidine ring with a fluorobenzylsulfonyl group.
Applications and Uses
While specific applications of 1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid are not extensively documented, compounds with similar structures are often used in pharmaceutical research as intermediates or building blocks for more complex molecules. The presence of a fluorine atom can enhance the compound's bioavailability and stability, making it a valuable component in drug design.
Suppliers and Availability
Several chemical suppliers offer 1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid, although some sources indicate that it is discontinued or subject to inquiry for specific quantities . Suppliers include companies like Hubei Xinyang Medical Technology Co., Ltd. in China .
Safety and Handling
Handling of 1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid requires standard laboratory precautions, including the use of protective equipment and adherence to safety protocols. Specific hazard information is not widely available, but it is generally recommended to consult a Safety Data Sheet (SDS) for detailed handling instructions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume